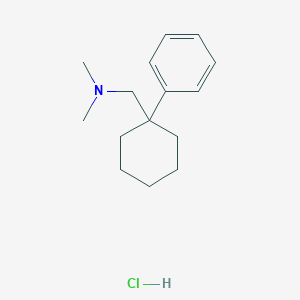
N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride
描述
N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride: is a chemical compound with the molecular formula C15H24ClN. It is a derivative of cyclohexylmethanamine, where the nitrogen atom is substituted with two methyl groups and a phenyl group is attached to the cyclohexyl ring. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmethanamine with dimethylamine and a phenyl group donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: N,N-dimethyl(1-phenylcyclohexyl)methanamine N-oxide.
Reduction: Cyclohexylmethanamine derivatives.
Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.
科学研究应用
Chemistry: N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex amine structures.
Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes and receptor interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Cyclohexylmethanamine: The parent compound without the dimethyl and phenyl substitutions.
N,N-dimethylphenethylamine: A related compound with a phenethyl group instead of a cyclohexyl group.
Uniqueness: N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and cyclohexyl groups enhances its stability and reactivity compared to simpler amines.
属性
分子式 |
C15H24ClN |
|---|---|
分子量 |
253.81 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(1-phenylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-16(2)13-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3;1H |
InChI 键 |
VECQSYDTGJGEFK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1(CCCCC1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
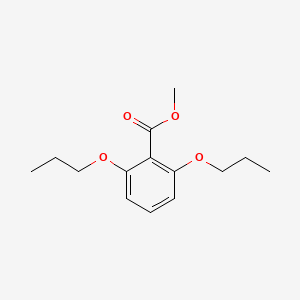
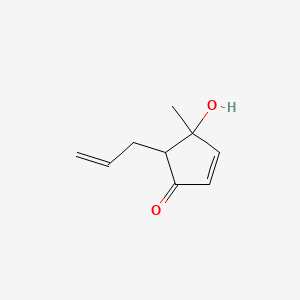
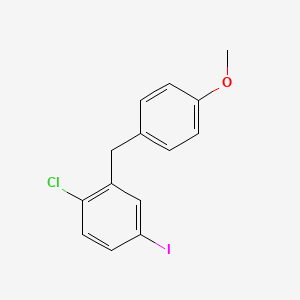
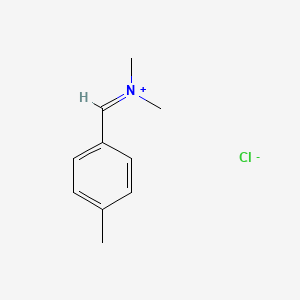
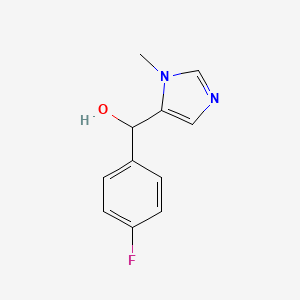
![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)
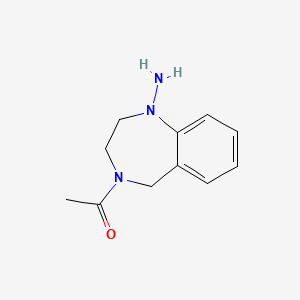
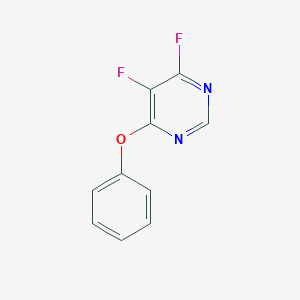
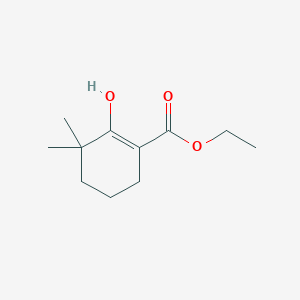
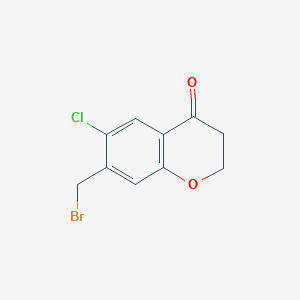
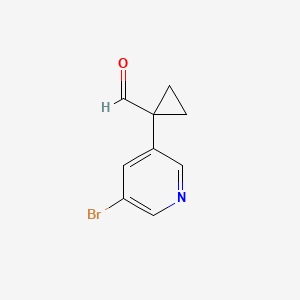
![(R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8624659.png)
![5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8624661.png)
![N-[(1S)-1-Cyano-2-phenylethyl]formamide](/img/structure/B8624674.png)
